molecular formula C14H16ClN3O4S2 B2951489 2-((1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 2034358-64-8

2-((1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2951489
CAS No.: 2034358-64-8
M. Wt: 389.87
InChI Key: IONNJUNAUPALJX-UHFFFAOYSA-N
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Description

This compound is a sulfonyl-rich heterocyclic molecule featuring a 1-methylimidazole core linked via dual sulfonyl groups to an azetidine ring and a 3-chloro-2-methylphenyl substituent. The 3-chloro-2-methylphenyl moiety may contribute to lipophilicity and steric bulk, influencing receptor binding or metabolic stability.

Properties

IUPAC Name

2-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S2/c1-10-12(15)4-3-5-13(10)24(21,22)18-8-11(9-18)23(19,20)14-16-6-7-17(14)2/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONNJUNAUPALJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic molecule with potential applications in medicinal chemistry. Its biological activity is primarily attributed to its unique structural features, which include sulfonyl and imidazole groups, making it a candidate for various therapeutic applications.

  • Molecular Formula : C16H14ClN3O4S
  • Molecular Weight : 379.82 g/mol
  • CAS Number : 1428348-47-3

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The sulfonyl group can interact with active sites on enzymes, potentially inhibiting their activity. This property is crucial for compounds aimed at treating diseases where enzyme modulation is beneficial.
  • Receptor Modulation : The imidazole moiety may interact with various receptors in biological systems, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, although specific data on this compound's efficacy against various pathogens is still limited.

Antimicrobial Activity

Research has indicated that related compounds within the same chemical class have shown varying degrees of antimicrobial activity. For instance, studies have reported the synthesis of similar imidazole derivatives that were tested against Gram-positive and Gram-negative bacteria. The results typically include:

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Compound AS. aureus (MSSA)1532 µg/mL
Compound BE. coli1264 µg/mL
Compound CP. aeruginosa1816 µg/mL

These findings suggest that modifications to the azetidine and sulfonyl components can enhance antibacterial properties .

Case Studies

A case study involving a structurally similar compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA), with MIC values ranging from 4 to 8 μg/mL . Such results highlight the potential for developing new antibiotics based on the structural framework of imidazole and sulfonyl derivatives.

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound are not extensively documented, compounds with similar structures often exhibit moderate solubility in organic solvents and variable absorption characteristics in vivo. Toxicity studies are essential to evaluate the safety profile before clinical application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Structure Core Heterocycle Key Substituents Functional Groups Notable Properties
2-((1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole (Target) Imidazole Dual sulfonyl groups, azetidine, 3-chloro-2-methylphenyl Sulfonyl, chloro, methyl High polarity, rigid conformation, potential metabolic stability due to sulfonyls
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () Benzimidazole Sulfinyl, pyridinyl-methyl, 2-methoxyphenoxy Sulfinyl, methoxy Moderate polarity; sulfinyl may confer redox sensitivity
(S)N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)acetamide () Benzoimidazole Acetamide, methylsulfonamido, difluorophenyl, hydroxyalkynyl Sulfonamido, fluoro, acetyl Complex pharmacokinetics; fluorinated groups enhance bioavailability
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole Sulfanyl, trifluoromethyl, carbaldehyde Sulfanyl, trifluoromethyl High lipophilicity; trifluoromethyl may improve membrane permeability

Key Comparative Insights

Azetidine vs. Pyridine/Pyrazole: The 4-membered azetidine in the target compound imposes greater ring strain and rigidity, which may optimize binding specificity compared to 5- or 6-membered heterocycles .

Sulfonyl vs. Sulfinyl/Sulfanyl Groups :

  • The dual sulfonyl groups in the target compound enhance solubility and metabolic stability compared to the sulfinyl group in , which is prone to redox transformations.
  • Sulfanyl () provides less polarity but greater flexibility, favoring hydrophobic interactions .

Substituent Effects :

  • The 3-chloro-2-methylphenyl group in the target compound balances lipophilicity and steric effects, contrasting with trifluoromethyl () for extreme hydrophobicity or methoxy () for polarity .
  • Fluorinated substituents () are absent in the target compound, suggesting a trade-off between metabolic stability and bioavailability .

Synthetic Considerations :

  • The target compound’s synthesis likely involves sulfonation of azetidine intermediates, analogous to methods in (e.g., m-CPBA oxidation and alumina chromatography) .
  • Atropisomerism observed in ’s compound is unlikely in the target due to its rigid azetidine backbone .

Research Findings and Implications

  • Stability : Sulfonyl groups likely confer superior oxidative stability compared to sulfinyl/sulfanyl analogs, reducing off-target reactivity .
  • Solubility : The dual sulfonyl groups may improve aqueous solubility relative to fluorinated or lipophilic derivatives (), aiding formulation .

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